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In modern drug discovery, the strategic combination of known pharmacophores into a single

molecular entity is a powerful approach for developing novel therapeutics with enhanced or
multi-target activities.[1] The title compound, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole,
is a prime example of this design principle, leveraging the unique and complementary
properties of the benzoxazole and piperazine moieties.

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone in
medicinal chemistry. Its rigid, aromatic structure is found in numerous bioactive natural
products and synthetic compounds, conferring a wide spectrum of pharmacological effects,
including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2] Benzoxazole
derivatives are recognized as "privileged structures” due to their ability to interact with a diverse
range of biological targets.[1]

Similarly, the piperazine ring is a distinguished motif in pharmaceutical design, present in a vast
number of marketed drugs.[1][2] Its inclusion in a molecule can significantly improve
pharmacokinetic properties, such as aqueous solubility and bioavailability.[3] The piperazine
scaffold is integral to drugs with activities spanning anticancer, anti-HIV, antidepressant, and
antipsychotic applications.[2][4]
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The fusion of these two scaffolds in 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole creates a
molecule with immense potential. The benzoxazole core acts as the primary pharmacophore,
while the piperazine linker provides a point for substitution and property modulation. The
terminal hydroxyethyl group further enhances hydrophilicity and offers an additional site for
chemical modification, making this compound a highly attractive starting point for library
synthesis and lead optimization campaigns.

Chemical Structure and Physicochemical Properties

The structural identity of the molecule is defined by a piperazine ring linked at its N1 position to
the C2 position of a benzoxazole ring. The N4 position of the piperazine is substituted with a 2-
hydroxyethyl group.

Caption: Chemical structure of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.

Physicochemical Data

Property Value Source

2-(4-(Benzoxazol-2-

IUPAC Name ) ]
yl)piperazin-1-yl)ethanol

Molecular Formula Ci13H17N302

Molecular Weight 247.29 g/mol

Expected to be an off-white to
Appearance _ [5]
pale yellow solid

Expected to be soluble in
organic solvents like DMSO,
- DMF, and alcohols. The
Solubility [6]
hydroxyethyl group and
piperazine nitrogen atoms may

confer slight aqueous solubility.

Not explicitly found for this
CAS Number exact structure, related

structures exist.
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Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on
the known structure and data from analogous compounds, the following spectral characteristics
are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be highly informative.

o Benzoxazole Protons: A complex multiplet pattern between & 7.0-7.8 ppm integrating to
4H.[7]

o Piperazine Protons: Two distinct signals, likely triplets, integrating to 4H each. The protons
closer to the benzoxazole ring will be deshielded (further downfield, ~6 3.6-3.9 ppm)
compared to those closer to the hydroxyethyl group (~0 2.6-2.9 ppm).

o Hydroxyethyl Protons: A triplet for the -CH2-N protons (~d 2.7 ppm), a triplet for the -CH2-
O protons (~d 3.6 ppm), and a broad singlet for the -OH proton which can vary in position.

[8]

e 13C NMR: The carbon spectrum should show approximately 11-13 unique signals
corresponding to the aromatic, piperazine, and hydroxyethyl carbons.

Mass Spectrometry (MS)

o Electrospray lonization (ESI-MS): In positive ion mode, the primary ion observed would be
the protonated molecule [M+H]*+ at m/z 248.30.

o High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C1sH1sNsO2*
[M+H]* is 248.1400, providing unambiguous confirmation of the elemental composition.

Infrared (IR) Spectroscopy

Characteristic absorption bands are expected for the following functional groups:

e O-H stretch: A broad peak around 3300-3500 cm~1.
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C-H stretch (aromatic): Peaks just above 3000 cm™1.

C-H stretch (aliphatic): Peaks just below 3000 cm~1.

C=N stretch (benzoxazole): A sharp peak around 1615-1650 cm™1,

C-O stretch (ether and alcohol): Strong bands in the 1050-1250 cm~1 region.

Analytical Chromatography

o High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively
performed using a reverse-phase C18 column with a mobile phase consisting of a buffered
aqueous solution (e.g., phosphate buffer or formic acid in water) and an organic modifier
(e.g., acetonitrile or methanol).[9] Detection is typically achieved using a UV detector,
monitoring at a wavelength where the benzoxazole chromophore absorbs, likely around 230-
280 nm.[10]

Synthesis and Purification Methodology

The most logical and widely applicable synthesis route for this class of compounds is via a
nucleophilic aromatic substitution reaction. This involves the displacement of a suitable leaving
group from the 2-position of the benzoxazole ring by the secondary amine of 1-(2-
hydroxyethyl)piperazine.

Reaction Principle & Causality

The synthesis hinges on the reaction between 2-chlorobenzoxazole and 1-(2-
hydroxyethyl)piperazine. The C2 carbon of the benzoxazole ring is electron-deficient due to the
electronegativity of the adjacent oxygen and nitrogen atoms, making it susceptible to
nucleophilic attack. 1-(2-hydroxyethyl)piperazine acts as the nucleophile. A non-nucleophilic
organic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial. Its role is to
act as a proton sponge, neutralizing the hydrochloric acid (HCI) generated during the reaction.
This prevents the protonation of the piperazine starting material, which would render it non-
nucleophilic, and drives the equilibrium towards product formation.
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Caption: Experimental workflow for the synthesis of 2-[4-(2-Hydroxyethyl)-1-
piperazinyl]lbenzoxazole.

Detailed Experimental Protocol

Materials:

2-Chlorobenzoxazole (1.0 eq)

e 1-(2-Hydroxyethyl)piperazine (1.1 eq)[3]

 Triethylamine (2.0 eq)

o Acetonitrile (anhydrous)

o Ethyl acetate (EtOAC)

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Procedure:

o Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere,
add 2-chlorobenzoxazole (1.0 eq) and anhydrous acetonitrile. Stir until dissolved.

© 2026 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b7463141/docs?utm_src=pdf-body-img#introduction-the-strategic-hybridization-of-privileged-scaffolds
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_1_2_Hydroxyethyl_piperazine_in_Pharmaceutical_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7463141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Reagent Addition: Add 1-(2-hydroxyethyl)piperazine (1.1 eq) to the solution, followed by the
dropwise addition of triethylamine (2.0 eq). The slight excess of the piperazine ensures
complete consumption of the limiting benzoxazole starting material. The base is added last
to immediately neutralize the HCI as it forms.

o Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux
(approx. 82°C for acetonitrile).

o Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography
(TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction
is complete upon the disappearance of the 2-chlorobenzoxazole spot. This step is critical to
prevent the formation of side products from prolonged heating.

o Work-up: Once the reaction is complete, cool the mixture to room temperature and remove
the acetonitrile under reduced pressure using a rotary evaporator.

o Extraction: Resuspend the resulting residue in ethyl acetate and water. Transfer to a
separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate
solution (to remove any remaining acidic impurities) and brine (to aid in phase separation).

e Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate,
filter, and concentrate in vacuo to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure
2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.

» Confirmation: Confirm the structure and purity of the final product using the analytical
methods described in Section 3.0.

Biological Activity and Pharmacological Potential

While data on the specific title compound is limited in public literature, extensive research on
closely related analogues provides a strong basis for predicting its pharmacological potential.
The hybridization of benzoxazole and piperazine moieties has yielded compounds with
significant activity in several therapeutic areas.[1]

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.researchgate.net/publication/381180543_The_Impact_of_Incorporation_Piperazine_on_Biological_Activities_of_Benzazoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7463141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Anticancer Activity: Many piperazinyl benzothiazole/benzoxazole derivatives have been
synthesized and evaluated as cytotoxic agents against various human cancer cell lines,
including breast (MCF-7), lung (A549), and skin (A431) cancers.[11] The mechanism often
involves the inhibition of critical cellular processes or enzymes.

» Antimicrobial and Antifungal Activity: Benzoxazole derivatives are well-known for their
antimicrobial properties.[2] The incorporation of a piperazine moiety can modulate this
activity, and new derivatives are often tested against a panel of bacteria and fungi.[2]

o Central Nervous System (CNS) Activity: The piperazine scaffold is a classic component of
many CNS-active drugs.[12] Piperidine and piperazine-substituted benzoxazole derivatives
have been specifically investigated as multi-target antipsychotics, showing affinity for
dopamine and serotonin receptors.[7] Furthermore, related structures have been designed
as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, a profile highly
desirable for treating depression and anxiety disorders.[13]

The presence of the hydroxyethyl group provides a handle for creating prodrugs or for linking
the molecule to other moieties, potentially improving its pharmacokinetic profile or targeting
capabilities.

Safety, Handling, and Storage

As a novel chemical entity, a full toxicological profile is not available. However, based on data
from its precursors and related compounds, standard laboratory precautions are warranted.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves, at all times.[14]

+ Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.[15]

o Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated
place, away from strong oxidizing agents.

o Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions
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2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole represents a strategically designed molecular
scaffold with significant potential for drug discovery. Its synthesis is straightforward, and its
structure combines the validated pharmacophores of benzoxazole and piperazine. The
documented biological activities of its close analogues in oncology, infectious disease, and
neuroscience strongly suggest that this compound and its derivatives are fertile ground for
further investigation.

Future research should focus on the synthesis of a library of derivatives by modifying the
benzoxazole ring and the terminal hydroxyl group to establish clear Structure-Activity
Relationships (SAR). In-depth biological screening against a wide range of targets is warranted
to fully explore the therapeutic potential of this promising chemical class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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